molecular formula C18H22N4O2S B2708829 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 370840-33-8

8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2708829
CAS No.: 370840-33-8
M. Wt: 358.46
InChI Key: SPWHHBBGFFIXAD-UHFFFAOYSA-N
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Description

8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative designed for research applications. Compounds within this chemical class are of significant interest in medicinal chemistry, particularly as scaffolds for developing central nervous system (CNS) active agents. Structural analogs of this compound, which feature modifications at the 7- and 8- positions of the purine core, have been investigated as ligands for serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7 . Research on these related molecules suggests potential utility in preclinical studies for psychiatric disorders, with some compounds demonstrating anxiolytic and antidepressant-like properties in animal models . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes full responsibility for all aspects of the work conducted with this compound, including the determination of product identity, purity, and suitability for a particular purpose.

Properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12(2)25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWHHBBGFFIXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with isopropylthiol and phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the phenylpropyl group.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified phenylpropyl derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 8

Key analogs and their properties:

Compound Name (Position 8 Substituent) Key Features Physical/Spectral Data Biological Relevance
8-(Ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione Shorter alkyl chain (ethyl vs. isopropyl) reduces steric bulk. CAS: 313470-28-7. Higher polarity than isopropylthio analog. Likely reduced metabolic stability compared to isopropylthio due to smaller substituent.
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione Bromine acts as a leaving group for nucleophilic substitution. Synthesized via condensation with sodium carbonate (76–83% yield) . Intermediate in antidiabetic drug linagliptin synthesis; highlights versatility of 8-position for functionalization.
8-(3,3,3-Trifluoropropyl)-1,3,7-trimethyl-1H-purine-2,6-dione Trifluoropropyl enhances electronegativity and metabolic resistance. $^1$H NMR (CDCl$3$): δ 3.93 (s, 3H, N-Me), 2.63–3.02 (m, CF$3$-CH$_2$) . Potential CNS activity due to fluorinated group; m.p. 140°C indicates high crystallinity.
8-((3-Hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione Hydroxypropylthio introduces polarity and H-bonding capacity. IR peaks: 1705 cm$^{-1}$ (C=O), 3379 cm$^{-1}$ (N-H) . Enhanced solubility compared to isopropylthio analog; suitable for aqueous formulations.

Substituent Variations at Position 7

Compound Name (Position 7 Substituent) Key Features Synthesis & Characterization
7-(3-Phenylpropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6-dione Hydrazinyl group enables condensation with carbonyl compounds. Confirmed via $^1$H NMR and chromatography/mass spectrometry .
7-(But-2-yn-1-yl)-8-bromo-3-methyl-1H-purine-2,6-dione Alkyne chain facilitates click chemistry for further derivatization. Industrial synthesis yield: 76–83% .

Key Research Findings

  • Synthetic Flexibility : The 8-position tolerates diverse substituents (e.g., thioethers, halogens, triazoles), enabling tailored pharmacokinetic optimization .
  • Biological Potential: 7-Arylalkyl and 8-thioether groups correlate with adenosine receptor antagonism, as seen in xanthine derivatives .
  • Spectroscopic Trends : $^1$H NMR shifts for N-methyl groups (δ ~3.40–3.93) and sulfur-linked protons (δ ~2.63–3.03) are consistent across analogs, aiding structural validation .

Biological Activity

8-(Isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a larger class of purines known for their diverse roles in biological systems, including cellular signaling and as precursors to nucleotides.

Chemical Structure

The chemical structure of 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can be represented as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure includes a purine base modified with an isopropylthio group and a phenylpropyl side chain, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibit various biological activities including:

  • Anticancer Activity : Several studies have reported significant cytotoxic effects against cancer cell lines.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression and other diseases.

Anticancer Activity

A study focusing on similar purine derivatives demonstrated their cytotoxic effects on breast cancer cells (MCF-7) using the MTT assay. The synthesized compounds showed higher cytotoxicity compared to standard treatments like Tamoxifen. The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

CompoundIC50 (µM)Cell Line
8-(Isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione15MCF-7
Tamoxifen20MCF-7

Antioxidant Activity

Research has indicated that similar compounds can reduce oxidative stress markers in vitro. The presence of the isopropylthio group may enhance the electron-donating ability of the molecule, contributing to its antioxidant properties .

Case Studies

  • In Vitro Study on MCF-7 Cells : A recent investigation into the effects of the compound on MCF-7 breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis. The study utilized flow cytometry and Western blotting techniques to confirm these effects, highlighting the potential for further development as an anticancer therapeutic .
  • Oxidative Stress Model : In another study, the compound was tested in a model of oxidative stress where it demonstrated a protective effect against hydrogen peroxide-induced cell damage, suggesting its role as a potential antioxidant agent .

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